ethyl 4-(2-{[6-(methoxymethyl)-1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-5-yl]sulfanyl}acetamido)benzoate
Descripción
Ethyl 4-(2-{[6-(methoxymethyl)-1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-5-yl]sulfanyl}acetamido)benzoate is a pyrido[2,3-d]pyrimidine derivative characterized by a dioxopyrimidine core modified with a methoxymethyl substituent at position 6 and a sulfanyl-acetamido benzoate side chain. This compound is of interest due to its structural complexity, which combines a heterocyclic scaffold with functional groups (sulfanyl, acetamido, and ester) that are often associated with bioactivity, such as kinase inhibition or epigenetic modulation .
Propiedades
IUPAC Name |
ethyl 4-[[2-[6-(methoxymethyl)-1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl]sulfanylacetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O6S/c1-5-32-21(29)13-6-8-15(9-7-13)24-16(27)12-33-18-14(11-31-4)10-23-19-17(18)20(28)26(3)22(30)25(19)2/h6-10H,5,11-12H2,1-4H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNSCXKMQIYLFAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=C3C(=NC=C2COC)N(C(=O)N(C3=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparación Con Compuestos Similares
Structural Comparison with Analogous Compounds
Core Heterocyclic Scaffold
The pyrido[2,3-d]pyrimidine core of the target compound shares similarities with other pyrimidine derivatives, such as 6-amino-1,3-dimethyl-5-[(E)-2-(methyl-sulfanyl)benzylideneamino]pyrimidine-2,4(1H,3H)-dione ().
Sulfanyl Functionalization
The sulfanyl (-S-) group in the target compound is structurally analogous to 6-amino-2-(benzylsulfanyl)pyrimidin-4(3H)-one (). However, the benzylsulfanyl group in the latter is simpler, lacking the acetamido benzoate extension. This difference may influence solubility and binding kinetics .
Substituent Analysis
- Methoxymethyl Group: The methoxymethyl substituent at position 6 is unique compared to other pyrido[2,3-d]pyrimidines, which often feature methyl or amino groups. This modification could enhance metabolic stability or alter steric interactions .
- Acetamido Benzoate Side Chain : Similar acetamido linkages are observed in benzothiazole derivatives like 2-acetamido-N-[4-(pyridine-2-sulfonamido)phenyl]benzo[d]thiazole-6-carboxamide (). However, the benzoate ester in the target compound introduces distinct physicochemical properties, such as increased lipophilicity .
Table 1: Structural Comparison of Key Features
Kinase Inhibition Potential
The pyrido[2,3-d]pyrimidine scaffold is associated with kinase inhibition, as seen in pyrimido[4,5-d]pyrimidine CDK2 inhibitors (). While direct data on the target compound’s activity is unavailable, structural analogs with sulfanyl groups have shown moderate inhibitory effects on cyclin-dependent kinases (CDKs) .
Epigenetic Modulation
The acetamido benzoate moiety may confer histone deacetylase (HDAC) inhibitory activity, similar to aglaithioduline, which shares ~70% structural similarity with SAHA (a known HDAC inhibitor) based on Tanimoto coefficient analysis ().
Physicochemical and Pharmacokinetic Properties
Lipophilicity and Solubility
The target compound’s ester group and methoxymethyl substituent likely increase logP compared to simpler sulfanyl-pyrimidines (e.g., ’s compound 2), suggesting better membrane permeability but lower aqueous solubility .
Metabolic Stability
The methoxymethyl group may reduce oxidative metabolism, a common issue with methyl-substituted heterocycles. This hypothesis aligns with QSAR models emphasizing substituent effects on metabolic clearance () .
Featured Recommendations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
